3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWJISQINBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride with the thiazole derivative and the iodophenyl group under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring and benzenesulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the iodophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylhydrazine: Similar in structure due to the presence of the iodophenyl group.
4-Iododiphenyl Ether: Contains an iodophenyl group and is used as an intermediate in organic synthesis.
Benzenesulfonyl Chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and structural characteristics.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring, a benzenesulfonyl group, and an iodophenyl moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C16H15IN2O2S
- Molecular Weight : 408.37 g/mol
The presence of iodine in the structure may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown effectiveness against various bacterial strains. For instance, research demonstrated that derivatives similar to this compound possess activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .
Anticancer Properties
Thiazole derivatives are also noted for their anticancer activities. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines. Studies have reported that compounds with similar structures can inhibit cell proliferation by interfering with cell cycle regulation and inducing programmed cell death .
The mechanism of action for thiazole-based compounds often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity to target proteins, while the iodine atom could play a role in stabilizing the compound's conformation during interactions. This dual functionality allows for modulation of biological pathways relevant to disease processes .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating superior efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Standard Antibiotic | 32 | Staphylococcus aureus |
| This compound | 16 | Staphylococcus aureus |
Study 2: Anticancer Activity
A study investigating the antiproliferative effects of thiazole derivatives on cancer cell lines revealed that this compound significantly reduced viability in MCF-7 breast cancer cells. The IC50 value was calculated at 10 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the 4-(4-iodophenyl)-1,3-thiazol-2-amine core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions .
- Step 2 : Sulfonylation using benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C) to minimize side reactions .
- Step 3 : Coupling with propanamide via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor reactions with TLC and confirm structures via -NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Key Techniques :
- NMR Spectroscopy :
- -NMR: Look for the thiazole proton (δ 7.8–8.2 ppm), sulfonyl-adjacent methylene (δ 3.5–4.0 ppm), and iodophenyl aromatic protons (δ 7.3–7.7 ppm) .
- -NMR: Confirm the sulfonyl group (δ ~110 ppm) and thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : HRMS should show the molecular ion peak [M+H] with accurate mass matching the formula .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Assay Design :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 μM .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Analysis Framework :
- Pharmacokinetics : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose Optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic pathways .
Q. What strategies improve reaction yields during the sulfonylation step, particularly with sterically hindered intermediates?
- Optimization Approaches :
- Solvent Selection : Use DMF or DMSO to enhance sulfonyl chloride reactivity .
- Temperature Gradients : Gradual warming (0°C → room temperature) reduces side-product formation .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Yield Monitoring : Compare yields via -NMR integration of product vs. starting material .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the iodophenyl moiety?
- SAR Design :
- Analog Synthesis : Replace iodine with other halogens (Br, Cl) or electron-withdrawing groups (NO) .
- Biological Testing : Compare IC values in enzyme assays to evaluate halogen-dependent potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess halogen bonding interactions with target proteins .
Q. What advanced purification techniques address challenges in isolating isomers or polymorphs?
- Techniques :
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column (mobile phase: hexane/isopropanol) .
- Crystallography : Optimize crystal growth via vapor diffusion (e.g., methanol/diethyl ether) to confirm polymorph identity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
